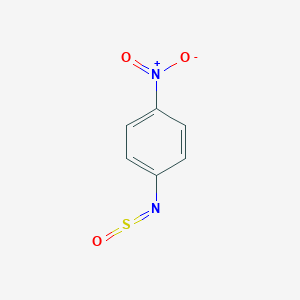

4-NITRO-N-THIONYLANILINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-NITRO-N-THIONYLANILINE is a useful research compound. Its molecular formula is C6H4N2O3S and its molecular weight is 184.17 g/mol. The purity is usually 95%.

The exact mass of the compound Aniline, p-nitro-N-sulfinyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Nitro-N-thionylaniline serves as a versatile intermediate in organic synthesis. It can be utilized to produce:

- Amino Compounds : By reduction processes, it can yield various amino derivatives that are useful in pharmaceuticals.

- Dyes and Pigments : The compound can be modified to create azo dyes, which are widely used in textile industries.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Reduction | 4-Amino-N-thionylaniline | 85 | |

| Nitration | 2,4-Dinitro-N-thionylaniline | 90 | |

| Coupling Reaction | Azo Dyes | 75 |

Material Science

In material science, this compound is explored for its potential in developing advanced materials:

- Conductive Polymers : It has been incorporated into polymer matrices to enhance electrical conductivity. Studies show that polymers containing this compound exhibit improved charge mobility.

- Photoactive Materials : The compound's electronic properties make it suitable for use in organic photovoltaics and light-emitting diodes (LEDs).

Case Study: Conductive Polymer Development

A study demonstrated the incorporation of this compound into a poly(3-hexylthiophene) matrix, resulting in a polymer with a conductivity increase of up to 50% compared to the control sample without the thionylaniline derivative. This enhancement was attributed to improved π-π stacking interactions facilitated by the nitro group.

Electrochemistry

The electrochemical applications of this compound are significant:

- Electrode Materials : It has been used to modify electrodes in sensors and batteries, enhancing their performance due to its redox-active properties.

- Photovoltaic Devices : The compound's ability to facilitate charge transfer makes it a candidate for use in organic solar cells.

Table 2: Electrochemical Properties of this compound

| Property | Value | Methodology |

|---|---|---|

| Redox Potential | -0.5 V | Cyclic Voltammetry |

| Charge Mobility | 1.5 cm²/V·s | Time-of-Flight Measurements |

Biological Applications

Emerging research indicates potential biological applications of this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

- Drug Development : Its derivatives are being explored for their potential as anti-cancer agents due to their ability to inhibit specific enzymatic pathways.

Eigenschaften

CAS-Nummer |

13165-67-8 |

|---|---|

Molekularformel |

C6H4N2O3S |

Molekulargewicht |

184.17 g/mol |

IUPAC-Name |

1-nitro-4-(sulfinylamino)benzene |

InChI |

InChI=1S/C6H4N2O3S/c9-8(10)6-3-1-5(2-4-6)7-12-11/h1-4H |

InChI-Schlüssel |

VFCGVVBHMYTZSL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1N=S=O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.